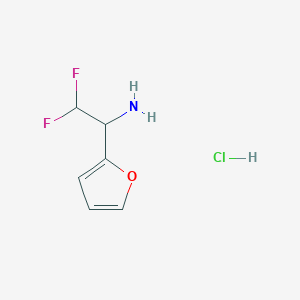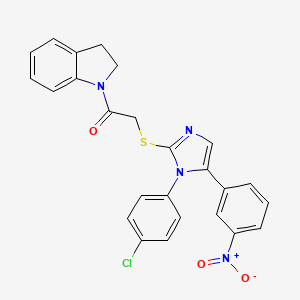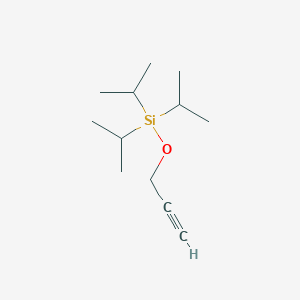
Triisopropyl-prop-2-ynyloxy-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropyl-prop-2-ynyloxy-silane is a chemical compound with the CAS Number: 145383-93-3 . It has a molecular weight of 212.41 and its IUPAC name is triisopropyl (prop-2-yn-1-yloxy)silane .
Molecular Structure Analysis
The InChI code for Triisopropyl-prop-2-ynyloxy-silane is1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Conformational Dynamics in Silanes
Research on triisopropyl(aryl)silanes, closely related to triisopropyl-prop-2-ynyloxy-silane, has revealed insights into their conformational dynamics. Studies using dynamic NMR and molecular mechanics calculations have explored the orientations of isopropyl groups and the conformation around silicon-aromatic bonds in both solution and solid states (Anderson et al., 2000).
Structural Analysis and Reactions of Silanes
Tris(triisopropylsilyl)silane's structure and reactions have been a subject of study. X-ray and neutron diffraction analyses revealed an unusual coplanar arrangement of silicon atoms. This compound's thermal and photochemical decomposition leads to interesting chemical transformations, including the generation of bis(triisopropylsilyl)silylene, which has applications in reactions with olefins, alkynes, and dienes (P. Gaspar et al., 1999).
Synthesis of Isopropylsilanes
The synthesis of various isopropylsilanes, including compounds similar to triisopropyl-prop-2-ynyloxy-silane, has been achieved through the reaction of chloro- or fluoro-silanes with isopropyllithium. This method provides a route to explore the potential applications of these compounds in different scientific fields (M. Weidenbruch & W. Schiffer, 1975).
Reducing Abilities and Reactions
The reducing abilities of tris(isopropylthio)silane, similar in structure to triisopropyl-prop-2-ynyloxy-silane, have been investigated. Its effectiveness in reducing various organic substrates via free radical mechanisms and its potential as a hydrosilylating agent for alkenes have been studied, showcasing the versatility of such silanes in organic synthesis (C. Chatgilialoglu et al., 1992).
Polymerization and Material Sciences
Silanes have found applications in polymerization and material sciences. For instance, polysiloxanes with periodically distributed isomeric double-decker silsesquioxane in the main chain have been synthesized using a silane catalyst. This has implications for developing materials with improved thermal properties and transparency (M. Hoque et al., 2009).
Composites and Surface Treatments
Silane compounds have been used to modify the surfaces of materials in composites. For example, polypropylene/wood flour composites have been treated with silane to enhance their mechanical, morphological, and thermal properties, demonstrating the role of silanes in improving material interfaces (M. Ichazo et al., 2001).
Surface Chemistry and Bond Formation
The reaction of silanes with titanium surfaces has been studied, indicating their potential as coupling agents. This research is particularly relevant in the context of improving adhesion between different materials, such as in dental materials and prosthetics (J. Matinlinna et al., 2004).
Propiedades
IUPAC Name |
tri(propan-2-yl)-prop-2-ynoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMKNMZUUYBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl-prop-2-ynyloxy-silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

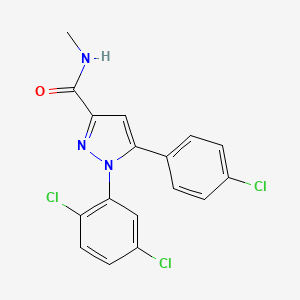

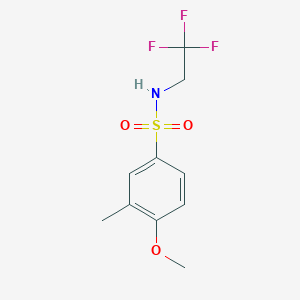
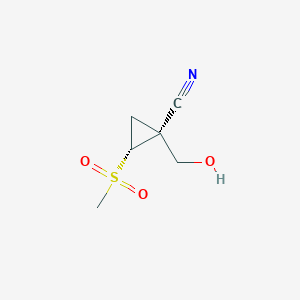


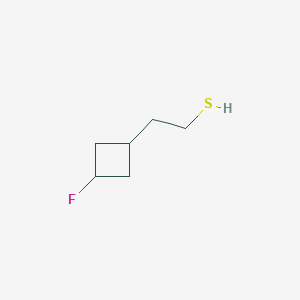

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)
![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)
